Talibegron: Chemical Structure, Synthesis, and Molecular Characteristics
Talibegron: Chemical Structure, Synthesis, and Molecular Characteristics
The following technical guide details the chemical structure, physicochemical properties, and synthesis of Talibegron (ZD-2079) .
Executive Summary
Talibegron (developmental code ZD-2079 ) is a selective
This guide provides a rigorous analysis of Talibegron’s molecular architecture, synthetic pathways, and physicochemical behavior, intended for use by medicinal chemists and formulation scientists.
Chemical Identity & Structural Analysis[1]
Talibegron is defined by two key pharmacophores: a (R)-2-hydroxy-2-phenylethylamine head group (critical for receptor activation) and a phenoxyacetic acid tail (conferring selectivity and solubility).
Nomenclature and Identifiers[2][3][4]
| Identifier Type | Value |
| Common Name | Talibegron |
| Code Names | ZD-2079, ICI D2079 |
| IUPAC Name | 2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid |
| CAS Number | 178600-17-4 (Hydrochloride salt); 146376-58-1 (Free base) |
| Molecular Formula | |
| Molecular Weight | 315.37 g/mol (Free Base); 351.83 g/mol (HCl Salt) |
Structural Formula
The chemical structure consists of a secondary amine linking a lipophilic chiral alcohol to a polar carboxylic acid tail via an ethoxy ether bridge.
SMILES: O=O)C=C1)C2=CC=CC=C2
Structural Logic & Pharmacophore Map
The following diagram illustrates the functional connectivity of Talibegron, highlighting the regions responsible for receptor binding (Head Group) and pharmacokinetic properties (Tail Group).[1]
Caption: Pharmacophore segmentation of Talibegron. The (R)-configuration at the hydroxyl position is strictly required for
Physicochemical Profiling
Talibegron exhibits zwitterionic behavior in aqueous solution due to the presence of both a basic secondary amine and an acidic carboxylic acid. This dual ionization state significantly impacts its solubility and membrane permeability (LogD).
Key Properties Table
| Property | Value / Description | Clinical Implication |
| pKa (Acidic) | ~3.8 – 4.2 (Carboxylic Acid) | Ionized at physiological pH (COO⁻). |
| pKa (Basic) | ~9.2 – 9.6 (Secondary Amine) | Ionized at physiological pH (NH₂⁺). |
| Isoelectric Point (pI) | ~6.7 | Minimum solubility occurs near neutral pH. |
| LogP (Octanol/Water) | ~1.3 (Estimated) | Moderate lipophilicity; good oral bioavailability. |
| LogD (pH 7.4) | ~ -0.5 to 0.5 | Zwitterionic form reduces passive diffusion slightly compared to uncharged forms. |
| Solubility | Low in water (pH 6-7); High in acidic/basic buffers | Formulation often requires salt forms (e.g., HCl) to ensure dissolution. |
Synthetic Route & Structural Validation
The synthesis of Talibegron (ZD-2079) generally follows a convergent route typical of arylethanolamines. The most robust industrial approach involves the coupling of a 4-substituted phenol with a chiral epoxide or a protected amino-alcohol.
Retrosynthetic Analysis
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Disconnection A : Bond between the secondary amine and the chiral epoxide.
-
Disconnection B : Bond between the phenol oxygen and the ethyl linker.
Primary Synthetic Pathway
The following protocol describes the "Epoxide Opening" route, which preserves the chiral integrity of the head group.
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Step 1: Linker Installation
-
Reactants : 4-Hydroxyphenylacetic acid + 1,2-Dibromoethane (or N-protected ethanolamine derivative).
-
Conditions :
, Acetone, Reflux. -
Product : 4-(2-Bromoethoxy)phenylacetic acid (Intermediate A).
-
-
Step 2: Amination
-
Reactants : Intermediate A + Benzylamine (protection) or Ammonia.
-
Alternative : Use of N-benzyloxathiazolidine
-oxide to install the amino-ethyl chain directly onto the phenol (Process R&D method). -
Product : 4-(2-Aminoethoxy)phenylacetic acid (Intermediate B).
-
-
Step 3: Chiral Coupling (Key Step)
-
Reactants : Intermediate B + (R)-Styrene Oxide .
-
Conditions : Ethanol/Isopropanol, Reflux, 12-24h.
-
Mechanism : Regioselective nucleophilic attack of the amine on the less substituted carbon of the epoxide.
-
Product : Talibegron (Free Base).
-
Synthesis Workflow Diagram
Caption: Convergent synthesis of Talibegron via nucleophilic opening of (R)-styrene oxide.
Mechanism of Action (Molecular Pharmacology)
Talibegron functions as a full agonist at the
Signaling Cascade
Upon binding, Talibegron induces a conformational change in the transmembrane GPCR, triggering the
-
Binding : The protonated amine binds to Asp113 (TM3) and the chiral hydroxyl H-bonds with Asn293 (TM6).
-
Transduction :
subunit dissociates and activates Adenylyl Cyclase (AC). -
Amplification : AC converts ATP to cyclic AMP (cAMP).
-
Effect :
-
Adipocytes : cAMP activates Protein Kinase A (PKA)
Phosphorylation of Perilipin/HSL Lipolysis. -
Bladder : cAMP reduces intracellular
Detrusor Muscle Relaxation.
-
Caption: Signal transduction pathway activated by Talibegron binding to Beta-3 AR.
References
-
National Center for Advancing Translational Sciences (NCATS) . Talibegron (ZD2079) Entry.[2] Inxight Drugs.[3] Retrieved from [Link]
-
PubChem . Talibegron Hydrochloride (CID 158793). National Library of Medicine. Retrieved from [Link]
- Blacker, J., & Williams, M. (2011). Pharmaceutical Process Development: Current Chemical and Engineering Challenges. (Discusses ZD-2079 synthesis via oxathiazolidine route). Royal Society of Chemistry.
- Howe, R. (1993). Beta-3 Adrenergic Agonists. Annual Reports in Medicinal Chemistry, 28, 29-38. (Contextualizes the arylethanolamine SAR).
